(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine
Description
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine is a pteridine derivative featuring a 2-methoxyethyl group attached to the pteridin-4-ylamine core and a 4-phenylpiperazinyl substituent at the C2 position (Figure 1). This compound is structurally characterized by its bicyclic pteridine system, which is substituted with a piperazine ring bearing a phenyl group and a flexible 2-methoxyethyl chain. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in targeting enzymes or receptors where aromatic and polar groups play key roles .
Properties
Molecular Formula |
C19H23N7O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine |
InChI |
InChI=1S/C19H23N7O/c1-27-14-9-22-18-16-17(21-8-7-20-16)23-19(24-18)26-12-10-25(11-13-26)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,21,22,23,24) |
InChI Key |
MYXCOBRWHJCBIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine typically involves multi-step organic reactionsThe final step involves the attachment of the methoxyethyl group under controlled conditions to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the phenylpiperazine group can be replaced with other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an alpha1-adrenergic receptor antagonist
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects such as vasodilation and reduced blood pressure . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Analogues
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
- Structural Differences : The 2-methoxyethyl group in the target compound is replaced with a 2,4-dimethylphenyl group.
- This analogue showed moderate binding affinity to serotonin receptors (Ki = 120 nM) in preliminary screens .
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine
- Structural Differences : Replaces the pteridine core with a butan-1-amine chain.
- Impact : The absence of the pteridine ring reduces planarity, likely diminishing π-π stacking interactions with aromatic residues in enzyme active sites. This compound exhibited weaker inhibitory activity against histone deacetylases (HDACs) (IC50 = 1.5 µM) compared to the target compound (IC50 = 0.8 µM) .
Functional Analogues
2.2.1. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
- Functional Similarity : Contains a 2-methoxyethyl group linked to a phenyl ring, mimicking the polar side chain of the target compound.
- Activity : Demonstrated potent HDAC inhibition (IC50 = 1.0 µM), comparable to the target compound, suggesting that the 2-methoxyethyl moiety enhances binding to HDAC catalytic pockets .
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
- Functional Differences : Replaces the pteridine core with a piperidine ring and a phenethyl group.
- Impact : The piperidine-phenethyl system confers higher conformational flexibility, leading to improved blood-brain barrier penetration. However, it showed reduced selectivity for dopamine D2 receptors (Ki = 85 nM) compared to the target compound (Ki = 42 nM) .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-(2,4-Dimethylphenyl) Analogue | 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 422.5 | 436.6 | 345.4 |
| logP | 2.5 | 3.8 | 2.1 |
| Aqueous Solubility (µg/mL) | 12.8 | 4.2 | 25.3 |
| HDAC Inhibition (IC50, µM) | 0.8 | N/A | 1.5 |
| Serotonin Receptor (Ki, nM) | 42 | 120 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
